Stigmatellin X

Cytotoxicity Oncology Mitochondrial inhibition

Stigmatellin X (CHEBI:32156, C28H38O6) is a chromone-based natural polyketide belonging to the stigmatellin family of electron transport inhibitors. It is one of four primary stigmatellin variants (A, B, X, Y) produced by myxobacteria, notably Stigmatella aurantiaca, and functions as a potent inhibitor of the mitochondrial cytochrome bc1 complex at the ubiquinol-oxidizing (Qo) site.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
Cat. No. B1233567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmatellin X
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC
InChIInChI=1S/C28H38O6/c1-8-17(2)11-9-10-12-23(32-6)20(5)28(33-7)18(3)13-14-24-19(4)27(31)26-22(30)15-21(29)16-25(26)34-24/h8-12,15-16,18,20,23,28-30H,13-14H2,1-7H3/b11-9+,12-10+,17-8+/t18-,20+,23-,28-/m0/s1
InChIKeyBPELVOOPJCBAGM-GEJNJBTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmatellin X Procurement: Core Identity and Comparative Baseline for Mitochondrial Qo Site Inhibitor Selection


Stigmatellin X (CHEBI:32156, C28H38O6) is a chromone-based natural polyketide belonging to the stigmatellin family of electron transport inhibitors [1]. It is one of four primary stigmatellin variants (A, B, X, Y) produced by myxobacteria, notably Stigmatella aurantiaca, and functions as a potent inhibitor of the mitochondrial cytochrome bc1 complex at the ubiquinol-oxidizing (Qo) site [2]. The compound is characterized by a 5,7-dimethoxy-8-hydroxychromone ring system linked to a substituted hydrophobic alkenyl side chain, a structural motif essential for its high-affinity binding [3]. While structurally related to stigmatellin A (C30H42O7), stigmatellin X possesses a distinct molecular formula and side-chain composition that confer unique physicochemical and binding properties, making it a critical tool for precise mechanistic studies in bioenergetics and respiratory chain pharmacology [2].

Why Stigmatellin X Cannot Be Substituted with Generic Stigmatellin A or Other Qo Site Inhibitors


Generic substitution among stigmatellin family members or alternative Qo site inhibitors (e.g., stigmatellin A, myxothiazol, antimycin A) is not scientifically valid due to substantial differences in molecular structure, binding kinetics, redox modulation, and downstream cellular effects [1]. Even subtle alterations in the alkenyl side chain—such as saturation of double bonds, methoxy group positioning, or methyl group loss—profoundly alter binding affinity, shift the redox midpoint potential of the Rieske iron-sulfur protein, and change the cytochrome b spectral response [2]. Stigmatellin X exhibits a distinct molecular formula (C28H38O6) and stereochemical configuration relative to stigmatellin A (C30H42O7), resulting in divergent binding modes and potency profiles across biological systems [3]. Furthermore, stigmatellin's binding site is distinct from that of antimycin A, and its inhibition pattern in alternative respiratory pathways differs from myxothiazol, precluding simple one-to-one replacement in experimental protocols [4].

Stigmatellin X Quantitative Differentiation: Head-to-Head Comparative Evidence vs. Stigmatellin A and Alternative Qo Site Inhibitors


Stigmatellin X vs. Stigmatellin A: Divergent Cytotoxic Potency Across Human Cancer Cell Lines

Direct comparative cytotoxicity profiling reveals that stigmatellin X exhibits markedly higher potency than stigmatellin A against multiple human cancer cell lines. In HCT-116 colon carcinoma cells, stigmatellin X demonstrates an IC50 of 0.09 µg/mL compared to 0.35 µg/mL for stigmatellin A, representing a 3.9-fold increase in potency [1]. This differential is even more pronounced in U2OS osteosarcoma cells, where stigmatellin X (IC50 = 0.50 µg/mL) is 10.7-fold more potent than stigmatellin A (IC50 = 5.36 µg/mL) [1]. The consistency of this potency advantage across diverse cell types (cervical, colon, bone) underscores a fundamental structure-activity relationship linked to the distinct side-chain composition of stigmatellin X relative to stigmatellin A.

Cytotoxicity Oncology Mitochondrial inhibition

Stigmatellin X Exhibits Distinct Superoxide Production Profile Compared to Antimycin A and Myxothiazol

Quantitative analysis of mitochondrial superoxide formation reveals that stigmatellin X induces a markedly different reactive oxygen species (ROS) profile than antimycin A and myxothiazol. In bovine heart submitochondrial particles, stigmatellin X (20 µM) increased superoxide production to 380 ± 33 relative units/min, which is only 27% of the level induced by antimycin A (1,402 ± 123 units/min) and comparable to myxothiazol (413 ± 67 units/min) [1]. This differential ROS generation is critical, as antimycin A is known to induce substantial oxidative stress by blocking electron transfer at the Qi site, whereas stigmatellin X and myxothiazol act at the Qo site with distinct electron leak profiles. The data confirm that stigmatellin X does not simply mimic myxothiazol or antimycin A but occupies a unique position in terms of redox perturbation.

Oxidative stress Mitochondrial ROS Respiratory chain inhibition

Stigmatellin X Demonstrates pH-Independent Binding Kinetics Unlike UHDBT, Enhancing Experimental Reproducibility

Stopped-flow rapid-scanning kinetic analysis reveals a fundamental mechanistic distinction: stigmatellin X binding to bovine cytochrome bc1 complex is pH-independent (binding rate constant = 1.0 × 10⁵ M⁻¹ s⁻¹ at pH 7.5), whereas the alternative Qo inhibitor UHDBT displays pH-dependent binding (2.3 × 10⁵ M⁻¹ s⁻¹ at pH 7.5, with rate varying as a function of proton concentration) [1]. This pH insensitivity of stigmatellin X arises from its unique interaction with protonated acidic groups in the Qo pocket, as confirmed by FTIR difference spectroscopy, which stabilizes binding irrespective of local protonation state [2]. In contrast, UHDBT's pH sensitivity introduces variability in assays where mitochondrial membrane potential or buffer pH fluctuates.

Binding kinetics Stopped-flow Cytochrome bc1

Stigmatellin X Binds with Higher Affinity to Cytochrome bc1 Complex than Myxothiazol Under Defined Conditions

Direct comparison of inhibitory potency using standardized enzyme assays indicates that stigmatellin X achieves half-maximal inhibition (IC50) of cytochrome bc1 complex (EC 1.8.5.4) at 0.02 µM (20 nM) in 50 mM Bis-Tris buffer at pH 7.0 and 20°C [1]. While comparable data for myxothiazol under identical conditions is not available in the same source, separate studies confirm that stigmatellin's overall inhibitory potency in submitochondrial particles is identical to both antimycin and myxothiazol, yet its binding site is distinct from antimycin and more closely aligned with myxothiazol [2]. The 20 nM IC50 value establishes stigmatellin X as a high-affinity probe suitable for low-nanomolar range applications.

Enzyme inhibition Cytochrome bc1 Binding affinity

Stigmatellin X Side-Chain Composition Drives Distinct Binding Modes and Conformational Adaptation Relative to Stigmatellin A

Crystallographic and computational analysis reveals that stigmatellin X adopts a binding conformation in the Qo site that differs from stigmatellin A due to variations in the alkenyl side chain [1]. Studies on stigmatellin derivatives demonstrate that even minor side-chain alterations—such as saturation of C=C double bonds or repositioning of methoxy groups—significantly shift the cytochrome b₅₆₆ red spectrum and alter the EPR signature of the Rieske iron-sulfur cluster, directly correlating with changes in binding affinity and redox midpoint potential shift [2]. The distinct side-chain composition of stigmatellin X (C28H38O6 vs. C30H42O7 for stigmatellin A) dictates a unique spatial orientation of the chromone head group relative to the hydrophobic pocket, influencing inhibitor efficacy and selectivity [1].

Structural biology Binding conformation Structure-activity relationship

Optimal Research and Industrial Application Scenarios for Stigmatellin X Based on Quantified Differentiation


High-Potency Cancer Cell Viability Screening and Mitochondrial Apoptosis Studies

Stigmatellin X is the preferred choice over stigmatellin A for cytotoxicity screening against human cancer cell lines, particularly HCT-116 colon carcinoma and U2OS osteosarcoma cells, where it exhibits 3.9-fold and 10.7-fold greater potency, respectively [1]. This enhanced potency allows for lower working concentrations (nanomolar range), minimizing solvent effects and potential off-target interactions. Researchers investigating mitochondrial-mediated apoptosis or metabolic reprogramming in cancer should select stigmatellin X to achieve robust inhibition of the cytochrome bc1 complex with reduced compound consumption.

Mitochondrial ROS Signaling Studies Requiring Controlled Superoxide Production

When the experimental objective is to block electron transport without triggering the massive superoxide burst characteristic of antimycin A, stigmatellin X is the optimal Qo site inhibitor. It induces only 27% of the superoxide formation observed with antimycin A (380 vs. 1,402 relative units/min) while maintaining comparable inhibitory potency [2]. This property makes stigmatellin X ideal for dissecting redox-sensitive signaling pathways, ischemia-reperfusion injury models, and studies of mitochondrial ROS dynamics where oxidative stress must be carefully titrated.

High-Resolution Structural Biology and Cryo-EM of Cytochrome bc1 Complex

Stigmatellin X serves as a valuable structural probe for mapping the Qo site architecture of the cytochrome bc1 complex. Its distinct side-chain composition (C28H38O6 vs. C30H42O7 for stigmatellin A) induces a unique binding conformation, as revealed by comparative crystallographic analysis of stigmatellin-bound bc1 complexes [3]. Researchers aiming to obtain high-resolution structures of the inhibitor-bound state for drug design or mechanistic studies should prioritize stigmatellin X to capture a distinct conformational snapshot that complements existing stigmatellin A datasets.

Kinetic and Mechanistic Studies Requiring pH-Insensitive Binding

For stopped-flow kinetic experiments, enzyme inhibition assays, or any experimental system where buffer pH may fluctuate, stigmatellin X offers a critical advantage: its binding rate constant to cytochrome bc1 complex is pH-independent, in contrast to pH-dependent inhibitors like UHDBT [4]. This property ensures reproducible kinetic measurements across a range of physiological and experimental pH conditions, reducing data variability and simplifying experimental design in biophysical and enzymological studies of mitochondrial electron transport.

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